Binding Affinity of 2'-F- vs 2'-NH₂-Modified Aptamers to Keratinocyte Growth Factor: Picomolar vs Sub-Nanomolar Kd Values
In a direct head-to-head SELEX comparison using libraries built with either fully 2'-fluoro-pyrimidine or fully 2'-amino-pyrimidine nucleotides, 2'-F-RNA ligands selected against human keratinocyte growth factor (KGF) exhibited equilibrium dissociation constants (Kd) in the range of 0.3–3 pM, compared to approximately 400 pM for the best 2'-NH₂-RNA ligands — representing an affinity advantage of approximately 100- to 1000-fold [1]. The functional bioactivity difference was equally pronounced: the 2'-F-RNA ligands inhibited KGF with a Ki of approximately 34 pM, whereas the 2'-NH₂-RNA ligands required approximately 10 nM, a roughly 300-fold difference [1]. The superior affinity of 2'-F ligands was mechanistically attributed to the higher melting temperatures of intramolecular helices containing 2'-fluoro modifications compared to those containing 2'-amino groups [1].
| Evidence Dimension | Binding affinity (Kd) and inhibitory bioactivity (Ki) of in vitro selected aptamers |
|---|---|
| Target Compound Data | 2'-F-RNA aptamer: Kd ≈ 0.3–3 pM; Ki ≈ 34 pM |
| Comparator Or Baseline | 2'-NH₂-RNA aptamer: Kd ≈ 400 pM; Ki ≈ 10 nM |
| Quantified Difference | Kd: ~100–1000-fold lower (better) for 2'-F-RNA; Ki: ~300-fold lower (better) for 2'-F-RNA |
| Conditions | In vitro SELEX against human KGF; nitrocellulose filter-binding assay; low-salt buffer |
Why This Matters
For users procuring modified NTPs for therapeutic aptamer development, a 100- to 1000-fold Kd improvement directly determines whether an aptamer candidate achieves the picomolar potency threshold required for clinical translation.
- [1] Pagratis NC, Bell C, Chang YF, Jennings S, Fitzwater T, Jellinek D, Dang C. Potent 2'-amino-, and 2'-fluoro-2'-deoxyribonucleotide RNA inhibitors of keratinocyte growth factor. Nat Biotechnol. 1997;15(1):68-73. DOI: 10.1038/nbt0197-68. View Source
